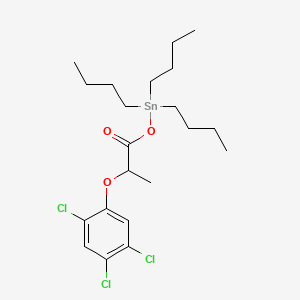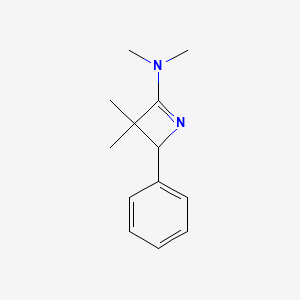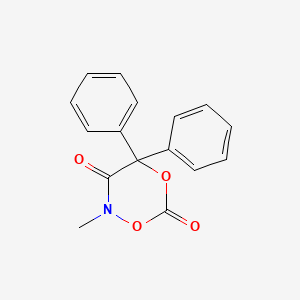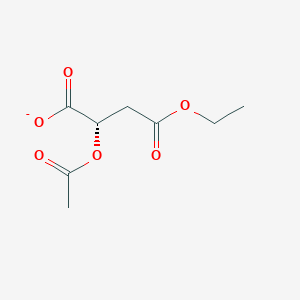
(2S)-2-(Acetyloxy)-4-ethoxy-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(Acetyloxy)-4-ethoxy-4-oxobutanoate is an organic compound with a complex structure that includes an acetyloxy group, an ethoxy group, and a butanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(Acetyloxy)-4-ethoxy-4-oxobutanoate typically involves esterification reactions. One common method is the reaction of (2S)-2-hydroxy-4-ethoxy-4-oxobutanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize microreactor technology, which allows for precise control over reaction conditions and improved scalability .
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-(Acetyloxy)-4-ethoxy-4-oxobutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids and alcohols.
Oxidation: The ethoxy group can be oxidized to form aldehydes or carboxylic acids.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: (2S)-2-hydroxy-4-ethoxy-4-oxobutanoic acid and acetic acid.
Oxidation: (2S)-2-(Acetyloxy)-4-oxo-4-oxobutanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2S)-2-(Acetyloxy)-4-ethoxy-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a building block for polymers.
Mécanisme D'action
The mechanism of action of (2S)-2-(Acetyloxy)-4-ethoxy-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group can be hydrolyzed to release acetic acid, which may then participate in various biochemical pathways. The ethoxy group can undergo metabolic transformations, leading to the formation of active metabolites .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-(Acetyloxy)(phenyl)ethanoic acid
- (2S)-2-(Acetyloxy)-4-methoxy-4-oxobutanoate
- (2S)-2-(Acetyloxy)-4-propoxy-4-oxobutanoate
Uniqueness
(2S)-2-(Acetyloxy)-4-ethoxy-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
76318-58-6 |
|---|---|
Formule moléculaire |
C8H11O6- |
Poids moléculaire |
203.17 g/mol |
Nom IUPAC |
(2S)-2-acetyloxy-4-ethoxy-4-oxobutanoate |
InChI |
InChI=1S/C8H12O6/c1-3-13-7(10)4-6(8(11)12)14-5(2)9/h6H,3-4H2,1-2H3,(H,11,12)/p-1/t6-/m0/s1 |
Clé InChI |
HHAVCMHPQDURJV-LURJTMIESA-M |
SMILES isomérique |
CCOC(=O)C[C@@H](C(=O)[O-])OC(=O)C |
SMILES canonique |
CCOC(=O)CC(C(=O)[O-])OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






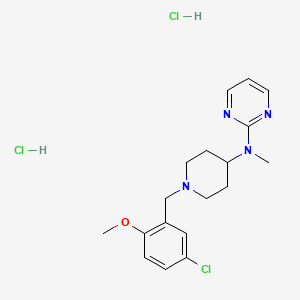

![4-[(Octylsulfanyl)methyl]morpholine](/img/structure/B14448992.png)
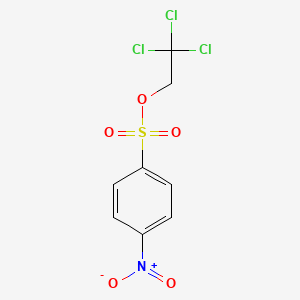

![[3-Chloro-4-(2-phenylethoxy)phenyl]acetic acid](/img/structure/B14448997.png)
